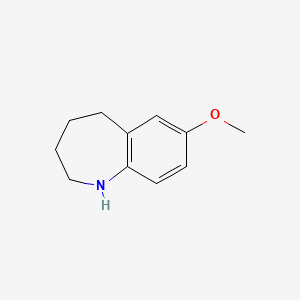
7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine
Cat. No. B2638468
M. Wt: 177.247
InChI Key: ISVWMDYPHDMFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05972951
Procedure details


6-Methoxytetralone (6.86 g, 39 mmol), hydroxylamine hydrochloride (8.15 g, 117 mmol) and sodium acetate trihydrate (25 g, 184 mmol) were stirred at reflux in a mixture of ethanol (200 ml) and water (50 ml) for 45 min, concentrated in vacuo, and diluted with water (200 ml). The white solid (6-methoxytetralone oxide, 7.44 g) was collected and dried. A portion of this (6.31 g, 33 mmol) was stirred in dry THF (150 ml) under argon as lithium aluminium hydride (1.80 g, 47 mmol) was added portionwise. This mixture was stirred at reflux for 3 h, cooled, and treated successively with water (1.5 ml), 10% NaOH (1.5 ml) and water (4.5 ml). The solids were filtered off, and the filtrate was evaporated to give an amber oil. This was chromatographed on silica, eluting with ethyl acetate, giving the title compound (2.96 g, 50%).









Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=O)[CH2:8][CH2:7][CH2:6]2.Cl.[NH2:15]O.O.O.O.C([O-])(=O)C.[Na+].[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>C(O)C.O.C1COCC1>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[NH:15][CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=1 |f:1.2,3.4.5.6.7,8.9.10.11.12.13,14.15|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
6.86 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C2CCCC(C2=CC1)=O
|
|
Name
|
|
|
Quantity
|
8.15 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
1.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
This mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with water (200 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The white solid (6-methoxytetralone oxide, 7.44 g) was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added portionwise
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 3 h
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solids were filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an amber oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This was chromatographed on silica
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with ethyl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=CC2=C(CCCCN2)C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.96 g | |
| YIELD: PERCENTYIELD | 50% | |
| YIELD: CALCULATEDPERCENTYIELD | 42.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

